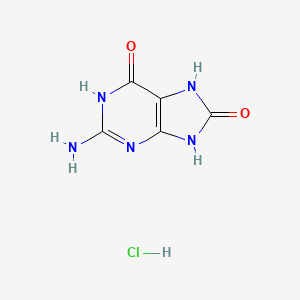

8-Hydroxyguanine Hydrochloride

Description

Properties

IUPAC Name |

2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKRTEBHJIBRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696516 | |

| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-54-1 | |

| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of 8-Hydroxyguanine (B145757) Formation in DNA

Introduction

8-Hydroxyguanine (8-OHG), also known as 8-oxo-7,8-dihydroguanine (8-oxoG), is one of the most common and mutagenic DNA lesions formed as a result of oxidative stress. Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and in response to exogenous factors like ionizing radiation and chemical agents, can directly damage DNA. The formation of 8-OHG is a critical event in mutagenesis, carcinogenesis, and aging. This purine (B94841) oxidation product is particularly insidious because it can lead to G:C to T:A transversion mutations during DNA replication if not repaired. Understanding the mechanisms of its formation, its biological consequences, and the cellular repair pathways is crucial for the development of diagnostics and therapeutics targeting oxidative stress-related diseases.

The Core Mechanism of 8-Hydroxyguanine Formation

The primary mechanism for the formation of 8-OHG involves the reaction of DNA with highly reactive oxygen species, most notably the hydroxyl radical (•OH).

Role of Reactive Oxygen Species (ROS)

Cellular respiration, inflammation, and exposure to environmental agents (e.g., UV radiation, pollutants) generate various ROS, including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). The Fenton reaction, where H₂O₂ reacts with ferrous ions (Fe²⁺), is a major endogenous source of •OH radicals.

Chemical Transformation of Guanine (B1146940)

The guanine base in DNA is particularly susceptible to oxidation due to its low redox potential compared to other DNA bases. The C8 position of guanine is electron-rich and is the principal site of attack by the hydroxyl radical. The reaction proceeds through a series of steps:

-

Hydroxyl Radical Attack: The electrophilic •OH radical attacks the C8 position of the guanine base, forming a C8-OH-adduct radical.

-

Oxidation and Deprotonation: This intermediate can undergo a one-electron oxidation and subsequent deprotonation to yield the stable 8-hydroxyguanine lesion.

This alteration to the guanine base is structurally significant. The resulting 8-OHG can readily adopt a syn conformation (in addition to the usual anti conformation), which promotes mispairing with adenine (B156593) during DNA replication. This mispairing is the molecular basis for the G:C to T:A transversion mutations commonly associated with oxidative DNA damage.

Caption: Mechanism of 8-Hydroxyguanine Formation.

Quantitative Analysis of 8-Hydroxyguanine

The levels of 8-OHG in DNA can serve as a biomarker for oxidative stress. Quantitative data from various studies highlight the basal levels of this lesion and its induction by different agents.

| Biological System | Condition | 8-OHG Level (lesions per 10⁶ Guanines) | Reference Method |

| Human Leukocytes | Healthy, non-smoker (baseline) | 0.5 - 2.0 | HPLC-ECD |

| Rat Liver DNA | Untreated (control) | ~2.5 | LC-MS/MS |

| Rat Liver DNA | After administration of KBrO₃ (oxidizing agent) | ~55 | LC-MS/MS |

| Cultured Human Cells | Untreated (control) | 1.0 - 5.0 | GC/MS |

| Cultured Human Cells | After 10 Gy γ-irradiation | 10 - 20 | GC/MS |

| Mouse Liver DNA | Young (3 months) | ~15 | HPLC-ECD |

| Mouse Liver DNA | Old (27 months) | ~35 | HPLC-ECD |

Note: The values presented are approximate and can vary significantly based on the specific experimental conditions, the analytical method used, and inter-individual or inter-species differences.

Experimental Protocols for 8-OHG Detection

Accurate quantification of 8-OHG is critical. Several highly sensitive methods have been developed, each with its own advantages and limitations.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is often considered a gold standard method for 8-OHG quantification due to its high sensitivity and specificity.

Methodology:

-

DNA Isolation: Isolate high-purity DNA from the tissue or cell sample using standard phenol-chloroform extraction or commercial kits. It is crucial to minimize artefactual oxidation during this process by including antioxidants like desferrioxamine.

-

DNA Hydrolysis: Digest the DNA to its constituent nucleosides using a combination of enzymes, typically nuclease P1 followed by alkaline phosphatase. This enzymatic digestion is gentle and avoids the oxidation that can occur with acid hydrolysis.

-

Chromatographic Separation: Inject the nucleoside mixture into an HPLC system equipped with a C18 reverse-phase column. An isocratic or gradient elution with a mobile phase (e.g., sodium acetate (B1210297) buffer with methanol) is used to separate 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) from the normal nucleosides.

-

Electrochemical Detection: As the eluent passes through an electrochemical detector, a specific potential is applied. 8-OHdG is electrochemically active and will be oxidized, generating a signal that is proportional to its concentration. Normal deoxynucleosides are not detected under these conditions.

-

Quantification: Compare the peak area of the sample's 8-OHdG to a standard curve generated from known concentrations of pure 8-OHdG to determine the amount in the original sample. The result is typically normalized to the amount of deoxyguanosine, which is measured in the same run using a UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers exceptional specificity and sensitivity, allowing for the simultaneous measurement of multiple DNA adducts.

Methodology:

-

Sample Preparation: DNA is isolated and enzymatically hydrolyzed as described for HPLC-ECD.

-

LC Separation: The resulting nucleoside mixture is separated by HPLC, similar to the previous method.

-

Mass Spectrometry Analysis: The eluent from the HPLC is directed into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole).

-

Ionization: Electrospray ionization (ESI) is typically used to generate gas-phase ions of the nucleosides.

-

Tandem MS (MS/MS): In the mass spectrometer, a specific precursor ion (the molecular ion of 8-OHdG) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and virtually eliminates interferences.

-

Quantification: Quantification is achieved by comparing the signal of the specific MRM transition for 8-OHdG in the sample to that of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) that is added to the sample at the beginning of the workflow. This provides highly accurate quantification.

Caption: Workflow for 8-OHG Quantification.

DNA Repair: The Base Excision Repair Pathway

Cells have evolved a sophisticated DNA repair mechanism, the Base Excision Repair (BER) pathway, to specifically recognize and remove lesions like 8-OHG, thereby maintaining genomic integrity.

Key Steps in Base Excision Repair of 8-OHG

The BER pathway for 8-OHG involves a coordinated series of enzymatic reactions:

-

Recognition and Excision: The primary enzyme responsible for recognizing 8-OHG in DNA is 8-oxoguanine DNA glycosylase 1 (OGG1) . OGG1 is a bifunctional glycosylase. It first cleaves the N-glycosidic bond between the 8-OHG base and the deoxyribose sugar, releasing the damaged base. Subsequently, its AP lyase activity incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.

-

AP Site Processing: The single-strand break generated by OGG1 is further processed by AP endonuclease 1 (APE1) , which cleaves the phosphodiester backbone 5' to the baseless site, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.

-

DNA Synthesis (Gap Filling): DNA polymerase beta (Pol β) is recruited to the site. It exhibits two key activities: it removes the 5'-dRP flap and then fills the single-nucleotide gap by inserting a correct guanine nucleotide opposite the cytosine on the complementary strand.

-

Ligation: The final step involves sealing the nick in the DNA backbone. This is accomplished by DNA ligase III (in complex with XRCC1) or DNA ligase I , which forms a phosphodiester bond to restore the integrity of the DNA strand.

Failure or inefficiency in this repair pathway can lead to the persistence of 8-OHG, increasing the likelihood of mutations during subsequent rounds of DNA replication.

The Role of 8-Hydroxyguanine in Mutagenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyguanine (B145757) (8-oxoG), also known as 8-oxoguanine, is one of the most abundant and mutagenic oxidative DNA lesions. Formed by the attack of reactive oxygen species (ROS) on guanine (B1146940) residues in DNA, 8-oxoG is a key player in the etiology of mutations that can drive a host of pathologies, including cancer and neurodegenerative diseases. Its miscoding potential, primarily leading to G:C to T:A transversions, underscores the critical importance of cellular defense mechanisms. This technical guide provides an in-depth exploration of the formation of 8-oxoG, its mutagenic consequences, the intricate cellular repair pathways that counteract its effects, and its role as a biomarker in disease. Detailed experimental protocols for the detection and quantification of 8-oxoG and the assessment of its repair are also provided to facilitate further research in this critical area of study.

Formation and Mutagenic Properties of 8-Hydroxyguanine

Formation of 8-oxoG

8-oxoG is primarily formed by the reaction of guanine with reactive oxygen species (ROS), which are generated as byproducts of normal cellular metabolism and through exposure to exogenous agents such as ionizing radiation and certain chemicals.[1] Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[2] The formation of 8-oxoG can occur in both nuclear and mitochondrial DNA.[3]

The Mutagenic Signature of 8-oxoG

The mutagenicity of 8-oxoG stems from its ability to mispair with adenine (B156593) during DNA replication. The oxidized guanine base can adopt a syn conformation, which allows it to form a stable Hoogsteen base pair with adenine.[4] This mispairing, if not corrected, leads to a G:C to T:A transversion mutation in the subsequent round of replication.[5] This specific mutational signature is a hallmark of oxidative DNA damage and has been observed in various cancers.[5] In MUTYH-defective colorectal cancer, a specific mutational signature, termed Signature 36, is characterized by an excess of G:C>T:A transversions and is strongly associated with the persistence of 8-oxoG:A mismatches.[5] The estimated steady-state level of 8-oxoG lesions is approximately 1,000 per cell per day in normal tissues and can be as high as 100,000 lesions per cell per day in cancer tissues.[6]

Cellular Defense Against 8-oxoG: The Base Excision Repair Pathway

Cells have evolved a sophisticated defense system to counteract the deleterious effects of 8-oxoG, primarily through the Base Excision Repair (BER) pathway.[7] This multi-step process involves a series of enzymes that recognize and remove the damaged base, restoring the original DNA sequence.

The "GO" System: A Three-Tiered Defense

The cellular defense against 8-oxoG is often referred to as the "GO" system, which comprises three key enzymes:

-

MTH1 (NUDT1): This enzyme sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA during replication.[3]

-

OGG1 (8-oxoguanine DNA glycosylase): OGG1 is the primary enzyme responsible for recognizing and excising 8-oxoG when it is paired with cytosine (8-oxoG:C) in the DNA.[7] It is a bifunctional glycosylase, meaning it both cleaves the N-glycosidic bond to remove the damaged base and possesses a weak lyase activity that incises the DNA backbone at the resulting abasic (AP) site.[8]

-

MUTYH (MutY homolog): If 8-oxoG escapes repair by OGG1 and is mispaired with adenine during replication (8-oxoG:A), MUTYH steps in. This DNA glycosylase specifically removes the undamaged adenine from the mismatch, initiating a subsequent repair process to correctly insert a cytosine opposite the 8-oxoG.[8][9]

Quantitative Data on 8-oxoG Mutagenesis and Repair

The following tables summarize key quantitative data related to the mutagenic frequency of 8-oxoG and its levels in biological samples.

| Parameter | Value | Reference |

| Mutagenic Frequency of 8-oxoG | ||

| G→T Transversion Frequency in Mammalian Cells | 5-8% | [10] |

| Misincorporation of Adenine opposite 8-oxoG | 10-75% | [6] |

| 8-oxoG Levels in Tissues | ||

| Steady-state level in normal human cells | 2-3 residues per 106 guanines | [11] |

| Levels in breast cancer tissue vs. normal tissue | 2.07 ± 0.95 vs. 1.34 ± 0.46 (8-oxodG/105 dG) | [12] |

| Levels in colorectal cancer tissue vs. normal tissue | 2.53 ± 0.15 vs. 1.62 ± 0.13 (8-oxodG/105 dG) | [12] |

Table 1: Quantitative Data on 8-oxoG Mutagenesis and Tissue Levels.

Signaling Pathways and Experimental Workflows

Base Excision Repair Pathway for 8-oxoG

Caption: Base Excision Repair (BER) pathway for 8-oxoG.

Mutagenic Pathway of 8-oxoG

Caption: Mutagenic pathway of 8-oxoG leading to G:C to T:A transversion.

Experimental Workflow for 8-oxoG Quantification by HPLC-ECD

Caption: Workflow for 8-oxoG quantification using HPLC-ECD.

Experimental Protocols

Protocol for Quantification of 8-oxo-2'-deoxyguanosine (8-oxodG) by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is adapted from established methods for the sensitive detection of 8-oxodG in DNA from cultured cells or animal tissues.[13]

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with an electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase: Sodium acetate (B1210297) buffer with methanol

-

8-oxodG and 2'-deoxyguanosine (B1662781) (dG) standards

Procedure:

-

DNA Isolation: Isolate genomic DNA from the biological sample using a commercial DNA extraction kit according to the manufacturer's instructions. It is crucial to minimize artificial oxidation of guanine during this step.

-

DNA Hydrolysis:

-

Resuspend 10-20 µg of DNA in 200 µL of 20 mM sodium acetate buffer, pH 5.3.

-

Add 10 units of Nuclease P1 and incubate at 37°C for 30 minutes.

-

Add 20 µL of 1 M Tris-HCl, pH 8.0, and 5 units of alkaline phosphatase.

-

Incubate at 37°C for another 30 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any undigested material.

-

-

HPLC-ECD Analysis:

-

Inject 20-50 µL of the supernatant from the hydrolyzed DNA sample into the HPLC system.

-

Separate the nucleosides using a reverse-phase C18 column with an isocratic mobile phase (e.g., 50 mM sodium acetate, pH 5.3, with 5-10% methanol) at a flow rate of 1.0 mL/min.

-

Detect 8-oxodG and dG using an electrochemical detector. The optimal potential for 8-oxodG detection is typically around +600 mV, while dG is detected at a higher potential (e.g., +800 mV).

-

-

Quantification:

-

Generate standard curves for both 8-oxodG and dG using known concentrations of the standards.

-

Quantify the amounts of 8-oxodG and dG in the sample by comparing their peak areas to the respective standard curves.

-

Express the level of oxidative DNA damage as the ratio of 8-oxodG molecules per 106 dG molecules.

-

Protocol for In Vitro OGG1 DNA Glycosylase Activity Assay

This assay measures the ability of OGG1 to excise 8-oxoG from a DNA substrate.[1][14]

Materials:

-

Purified recombinant OGG1 enzyme

-

Oligonucleotide substrate containing a single 8-oxoG lesion, labeled with a fluorescent dye (e.g., 6-FAM) at the 5' end.

-

Unlabeled complementary oligonucleotide.

-

OGG1 reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.8, 100 mM KCl, 10 mM EDTA, 10% glycerol, 1 mM DTT).

-

Formamide (B127407) loading buffer.

-

Denaturing polyacrylamide gel (e.g., 20%).

-

Fluorescence imager.

Procedure:

-

Substrate Annealing: Anneal the fluorescently labeled 8-oxoG-containing oligonucleotide with its complementary strand to form a double-stranded DNA substrate.

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

-

1X OGG1 reaction buffer

-

100 fmol of the double-stranded DNA substrate

-

Desired amount of purified OGG1 enzyme or cell extract.

-

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding an equal volume of formamide loading buffer.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the fluorescently labeled DNA fragments using a fluorescence imager. The cleaved product will migrate faster than the full-length uncleaved substrate.

-

-

Quantification:

-

Quantify the intensity of the bands corresponding to the cleaved and uncleaved substrate.

-

Calculate the percentage of substrate cleavage to determine the OGG1 activity.

-

Protocol for the Enzyme-Modified Comet Assay for 8-oxoG Detection

The Comet assay, or single-cell gel electrophoresis, can be modified with Fpg (formamidopyrimidine-DNA glycosylase), an enzyme that recognizes and cleaves at 8-oxoG sites, to specifically detect this type of damage.[15][16]

Materials:

-

CometAssay® kit (or individual reagents: low-melting-point agarose (B213101), lysis solution, alkaline electrophoresis buffer)

-

Fpg enzyme and reaction buffer

-

Microscope slides

-

Horizontal gel electrophoresis tank

-

Fluorescence microscope

-

DNA stain (e.g., SYBR Green)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Embedding Cells in Agarose:

-

Mix approximately 1 x 105 cells/mL with molten low-melting-point agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Cell Lysis: Immerse the slides in a cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Enzyme Treatment:

-

Wash the slides with Fpg reaction buffer.

-

Incubate the slides with Fpg enzyme in reaction buffer for 30-45 minutes at 37°C. For control slides, incubate with buffer only. The Fpg enzyme will introduce breaks at the sites of 8-oxoG.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13).

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail."

-

-

Staining and Visualization:

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

-

Data Analysis:

-

Analyze the comet images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

-

The net Fpg-sensitive sites are calculated by subtracting the damage score of the control (buffer-treated) slides from the Fpg-treated slides.

-

Conclusion and Future Directions

8-Hydroxyguanine is a key lesion in the landscape of oxidative DNA damage, with profound implications for mutagenesis and the development of human diseases. The intricate interplay of its formation, mutagenic potential, and the cellular repair mechanisms that have evolved to counteract its effects highlights the delicate balance required to maintain genomic integrity. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the role of 8-oxoG in various biological processes and disease states.

Future research will likely focus on several key areas. Elucidating the precise regulation of the BER pathway and how its efficiency is modulated by cellular signaling and environmental factors is of paramount importance. The development of more sensitive and high-throughput methods for detecting 8-oxoG will enable a more accurate assessment of oxidative stress in individuals. Furthermore, a deeper understanding of the role of 8-oxoG in the context of chromatin and its interplay with other DNA repair pathways will provide a more comprehensive picture of how cells cope with oxidative insults. For drug development professionals, targeting the 8-oxoG repair pathway presents a promising therapeutic strategy. Inhibitors of OGG1 or MUTYH could be used to sensitize cancer cells to chemo- and radiotherapy, which often induce oxidative stress. Conversely, strategies to enhance the repair of 8-oxoG could be beneficial in preventing the accumulation of mutations associated with aging and neurodegenerative diseases. The continued investigation into the multifaceted role of 8-hydroxyguanine will undoubtedly pave the way for novel diagnostic and therapeutic interventions.

References

- 1. eubopen.org [eubopen.org]

- 2. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 6. pnas.org [pnas.org]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. rndsystems.com [rndsystems.com]

- 9. Repair of 8-oxoG:A mismatches by the MUTYH glycosylase: Mechanism, metals and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]

- 13. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

8-Hydroxyguanine as a biomarker of oxidative stress review

An In-depth Technical Guide on 8-Hydroxyguanine (B145757) as a Biomarker of Oxidative Stress

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions and the aging process.[1] ROS can inflict damage upon essential cellular components, including lipids, proteins, and nucleic acids.[1] Within the realm of DNA damage, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG) stands out as one of the most prevalent and extensively studied lesions.[2] It is formed by the oxidation of the guanine (B1146940) base in DNA.[3] Upon repair, 8-OHdG is excised from the DNA and excreted in the urine, making its measurement in biological fluids a valuable non-invasive biomarker for assessing the extent of in vivo oxidative DNA damage.[1][2][4] This guide provides a comprehensive overview of 8-hydroxyguanine, its formation, repair, analytical methodologies for its detection, and its application as a critical biomarker for researchers, scientists, and drug development professionals.

Formation of 8-Hydroxyguanine

The formation of 8-hydroxyguanine is a direct consequence of DNA's interaction with ROS, which are generated both through endogenous metabolic processes and exposure to exogenous factors.[5] The hydroxyl radical (•OH), one of the most potent ROS, readily attacks the C8 position of guanine, the most easily oxidized of the four DNA bases.[1][6] This interaction leads to the formation of the 8-OHdG adduct.[1] Other agents and factors that promote the formation of 8-OHdG include ionizing radiation, heat, and various chemical carcinogens like tobacco smoke and asbestos.[6][7][8] The presence of 8-OHdG in DNA is mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations if left unrepaired.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation of 8-hydroxyguanine moiety in cellular DNA by agents producing oxygen radicals and evidence for its repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 8-Hydroxyguanine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Hydroxyguanine hydrochloride (also known as 8-Oxoguanine hydrochloride), a critical molecule in the study of oxidative DNA damage and its implications in various pathological conditions. This document details a feasible synthetic pathway, experimental protocols, and relevant analytical data to assist researchers in obtaining this compound for their studies.

Introduction

8-Hydroxyguanine (8-oxoGua) is one of the most common and mutagenic DNA lesions resulting from the attack of reactive oxygen species (ROS) on guanine (B1146940) residues in DNA.[1] Its presence is a key biomarker for oxidative stress and has been implicated in carcinogenesis, aging, and various neurodegenerative diseases. The hydrochloride salt of 8-Hydroxyguanine is often utilized in research for its improved stability and solubility. This guide outlines a robust synthetic approach for the preparation of this compound, enabling its accessibility for in-depth biological and pharmacological investigations.

Synthetic Pathway

A common and effective method for the synthesis of 8-Hydroxyguanine involves a multi-step chemical synthesis starting from readily available pyrimidine (B1678525) derivatives. The following diagram illustrates a logical synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of purine (B94841) analogs.

Synthesis of 2-Amino-6-hydroxy-5-formamido-4-aminopyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) in formic acid.

-

Reaction Conditions: Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., water or ethanol) to remove any unreacted starting material and excess formic acid, and dry under vacuum to yield 2-amino-6-hydroxy-5-formamido-4-aminopyrimidine.

Synthesis of 8-Hydroxyguanine (8-Oxoguanine)

-

Reaction Setup: Place the dried 2-amino-6-hydroxy-5-formamido-4-aminopyrimidine in a suitable reaction vessel.

-

Reaction Conditions: Heat the solid material at a high temperature (typically above 200°C) under an inert atmosphere (e.g., nitrogen or argon) to induce cyclization.

-

Purification: The crude 8-Hydroxyguanine can be purified by recrystallization from a suitable solvent system, such as water or a mixed solvent system, to obtain a pure product.

Preparation of this compound

-

Dissolution: Suspend the purified 8-Hydroxyguanine in a minimal amount of a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as concentrated aqueous HCl) dropwise to the suspension.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

-

Purification and Drying: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dry under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₅N₅O₂ · HCl | --INVALID-LINK-- |

| Molecular Weight | 203.58 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | General knowledge |

| Purity (typical) | ≥98% (by HPLC) | General knowledge |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.7 (s, 1H, N1-H), ~10.6 (s, 1H, N7-H), ~6.5 (s, 2H, NH₂). Note: The exact chemical shifts may vary depending on the solvent and concentration. The proton on N9 is also present. The hydrochloride salt formation may lead to shifts in the proton signals compared to the free base.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the purine ring carbons.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Calculated for C₅H₅N₅O₂ [M+H]⁺: 168.0516; Found: 168.0518.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

FTIR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching (around 1700-1650 cm⁻¹), and C=N and C=C stretching in the aromatic ring system (around 1600-1400 cm⁻¹).

Biological Context and Signaling Pathways

8-Hydroxyguanine is a key player in the base excision repair (BER) pathway, a major DNA repair mechanism that deals with small base lesions.

Caption: Base Excision Repair (BER) pathway for 8-Oxoguanine.

Experimental Workflow for Studying 8-Hydroxyguanine Effects

A typical workflow to investigate the biological effects of synthesized this compound is outlined below.

Caption: Experimental workflow for studying 8-Hydroxyguanine.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to produce this important compound for their investigations into oxidative stress, DNA repair, and related disease pathologies. Adherence to standard laboratory safety practices is paramount during the execution of these chemical syntheses.

References

An In-depth Technical Guide to 8-Hydroxyguanine Hydrochloride: Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyguanine (8-OHG), and its hydrochloride salt, is a critical biomarker for oxidative stress and a key molecule in the study of DNA damage and repair. Formed by the reaction of reactive oxygen species (ROS) with guanine (B1146940) residues in DNA, its presence is implicated in mutagenesis, carcinogenesis, and a variety of age-related and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physicochemical properties, structure, and biological roles of 8-Hydroxyguanine hydrochloride, along with detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is the salt form of 8-Hydroxyguanine, a major product of oxidative DNA damage. The hydrochloride form often provides improved stability and solubility characteristics for experimental use.

| Property | Value | References |

| Molecular Formula | C₅H₆ClN₅O₂ | [1][2] |

| Molecular Weight | 203.59 g/mol | [1] |

| CAS Number | 1246818-54-1 | [1][2] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥90% | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Solubility

Solubility data for this compound is not extensively reported. However, the free base, 8-Hydroxyguanine, exhibits poor solubility in water at neutral pH. Its solubility is significantly increased under alkaline conditions.

| Solvent | Solubility of 8-Hydroxyguanine | Notes | References |

| Water (neutral pH) | Very limited solubility | [4] | |

| Water (pH 11) | 3.34 mg/mL (19.98 mM) | Requires sonication and heating to 45°C. | [5] |

| Water (pH 12) | ~12 mM | [4] | |

| 1M NaOH | 25 mg/mL (149.58 mM) | Requires sonication. | |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [5] | |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [5] |

Chemical Structure

8-Hydroxyguanine exists in tautomeric forms, with the 8-oxo form being the most stable. The addition of a hydroxyl group at the C8 position of guanine alters its base-pairing properties, leading to its mutagenic potential.

IUPAC Name: 2-amino-1,7-dihydro-6H-purin-6,8(9H)-dione hydrochloride[6]

Chemical Structure of 8-Oxoguanine (major tautomer):

Caption: Chemical structure of 8-Oxoguanine.

Biological Significance and Signaling Pathways

8-Hydroxyguanine is a well-established biomarker of oxidative DNA damage. Its formation within a DNA strand can lead to G:C to T:A transversions during DNA replication if not repaired.[7] The primary cellular defense against this lesion is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway for 8-Hydroxyguanine

The BER pathway is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the 8-OHG base.

Caption: Base Excision Repair pathway for 8-Hydroxyguanine.

OGG1-8-oxoG Signaling Pathway

Recent evidence suggests that beyond its role in DNA repair, the complex of OGG1 bound to the excised 8-oxoguanine base can act as a signaling molecule, activating Ras GTPases and downstream mitogen-activated protein kinase (MAPK) pathways.

Caption: OGG1-8-oxoG complex activates Ras signaling.

Experimental Protocols

Accurate quantification of 8-Hydroxyguanine is crucial for studies on oxidative stress. The following are generalized protocols for common analytical methods.

Quantification of 8-Hydroxyguanine by HPLC-MS/MS

This is a highly sensitive and specific method for the quantification of 8-OHG in biological samples.

Workflow:

Caption: Workflow for 8-Hydroxyguanine analysis by HPLC-MS/MS.

Methodology:

-

Sample Preparation:

-

Urine: Thaw frozen urine samples to room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter. Use the supernatant for analysis.

-

DNA: Isolate DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction. Quantify the DNA concentration. Enzymatically digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

-

Internal Standard:

-

Spike the prepared sample with a known concentration of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-OHG) prior to any extraction or cleanup steps to account for sample loss and matrix effects.

-

-

Solid Phase Extraction (SPE) (Optional but Recommended):

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) and then water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the 8-OHG and the internal standard with a stronger solvent (e.g., containing ammonia).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

HPLC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 8-OHG and its labeled internal standard. For 8-OHG, a common transition is m/z 168 → 140.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 8-OHG.

-

Calculate the concentration of 8-OHG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Quantification of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA

ELISA is a high-throughput method suitable for screening a large number of samples. Note that commercial ELISA kits typically measure the nucleoside 8-OHdG.

Workflow:

Caption: General workflow for a competitive ELISA for 8-OHdG.

Methodology:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

-

Assay Procedure:

-

Add standards and samples to the wells of the 8-OHdG pre-coated microplate.

-

Add the HRP-conjugated anti-8-OHdG antibody to each well. This will compete with the 8-OHdG in the sample for binding to the coated 8-OHdG.

-

Incubate the plate, typically for 1-2 hours at room temperature or 37°C.

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Add the TMB substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is an indispensable tool for researchers studying oxidative stress and its pathological consequences. A thorough understanding of its physicochemical properties, structure, and biological roles, coupled with robust and validated analytical methods, is essential for advancing our knowledge in this critical area of research. This guide provides a foundational resource for scientists and professionals in drug development, facilitating the accurate measurement and interpretation of this key biomarker of oxidative DNA damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.elabscience.com [file.elabscience.com]

The Double-Edged Sword: 8-Hydroxyguanine's Role in the Biological Theatre of Aging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyguanine (8-OHG), a product of oxidative DNA damage, has emerged as a pivotal biomarker and a significant player in the intricate process of aging. This technical guide provides a comprehensive overview of the biological significance of 8-OHG in aging, detailing its formation, its role as a key indicator of oxidative stress, and its profound implications for age-related cellular and systemic decline. We delve into the molecular mechanisms through which 8-OHG contributes to genomic instability and cellular senescence, with a particular focus on the Base Excision Repair (BER) pathway and its paradoxical role in driving age-associated phenotypes. This guide also presents a compilation of quantitative data on 8-OHG levels across various tissues and age groups, alongside detailed experimental protocols for its detection and the assessment of its associated enzymatic activities. Finally, we visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the multifaceted role of 8-OHG in the biology of aging.

Introduction: 8-Hydroxyguanine as a Hallmark of Oxidative Stress in Aging

Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. One of the key theories underpinning the aging process is the "Free Radical Theory of Aging," which posits that the accumulation of damage from reactive oxygen species (ROS) is a primary driver of age-related decline.[1] 8-Hydroxyguanine (8-OHG), also known as 8-oxo-7,8-dihydroguanine (8-oxoG), is one of the most common and well-studied products of oxidative DNA damage.[2] Its formation is a direct consequence of the attack of ROS, particularly the hydroxyl radical, on the guanine (B1146940) base in DNA and RNA.[3]

Due to its prevalence and stability, 8-OHG has become a widely accepted biomarker of oxidative stress and is frequently used to assess the extent of oxidative damage in various biological samples, including tissue, blood, and urine.[3][4] Numerous studies have demonstrated a positive correlation between age and the levels of 8-OHG in both nuclear and mitochondrial DNA (mtDNA), with mtDNA accumulating significantly higher levels of this lesion.[5][6] This accumulation is particularly pronounced in post-mitotic tissues such as the brain and heart.[6][7] The elevated levels of 8-OHG with age are thought to contribute to the genomic instability, mitochondrial dysfunction, and cellular senescence that are hallmarks of the aging phenotype.

Quantitative Data on 8-Hydroxyguanine Levels in Aging

The quantification of 8-OHG provides a valuable metric for assessing the impact of aging on oxidative DNA damage. The following tables summarize representative quantitative data from various studies.

Table 1: Age-Related Changes in 8-Hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) Levels in Rat Tissues

| Tissue | Age (months) | 8-OHdG / 10^6 dG (Mean ± SD) | Reference |

| Brain (nDNA) | 2-27 | ~1.5 | [7] |

| Brain (nDNA) | 30 | ~3.0 | [7] |

| Heart (nDNA) | 2-24 | ~1.0 | [7] |

| Heart (nDNA) | 30 | ~2.0 | [7] |

| Liver (nDNA) | 2-24 | ~1.0 | [7] |

| Liver (nDNA) | 30 | ~2.5 | [7] |

| Kidney (nDNA) | 2-24 | ~1.2 | [7] |

| Kidney (nDNA) | 30 | ~2.8 | [7] |

| Brain (mtDNA) | 24 | Significantly higher than nDNA | [6] |

| Heart (mtDNA) | All ages | Several-fold higher than nDNA | [6] |

Table 2: Urinary 8-Hydroxy-2'-deoxyguanosine (8-OHdG) Levels in Healthy Adults

| Population | Analytical Method | Geometric Mean (ng/mg creatinine) | Interquartile Range (ng/mg creatinine) | Reference |

| Healthy Adults (BMI ≤ 25) | Chemical Methods | 3.9 | 3.0 - 5.5 | [8] |

Table 3: 8-OHdG Levels in Cerebrospinal Fluid (CSF) in Neurodegenerative Diseases

| Condition | 8-OHdG Concentration (pg/mL) | Comparison | Reference |

| Parkinson's Disease (non-demented) | Significantly higher than controls | p = 0.022 | [9] |

| Alzheimer's Disease | Greater than controls | p < 0.0001 | [10] |

Molecular Mechanisms: The Dual Role of 8-OHG in DNA Damage and Signaling

Mutagenic Potential of 8-Hydroxyguanine

The presence of 8-OHG in a DNA strand is not innocuous. During DNA replication, its altered chemical structure allows it to mispair with adenine (B156593) (A) instead of cytosine (C). If this mispair is not corrected, it leads to a G:C to T:A transversion mutation in the subsequent round of replication.[11] The accumulation of such mutations can contribute to the age-related decline in cellular function and increase the risk of age-associated diseases, including cancer.[12]

The Base Excision Repair (BER) Pathway: A Double-Edged Sword

The primary defense against 8-OHG-induced mutations is the Base Excision Repair (BER) pathway.[11][13] This highly conserved cellular mechanism is responsible for identifying and removing small, non-helix-distorting base lesions.[14]

The key steps in the BER of 8-OHG are:

-

Recognition and Excision: The enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) recognizes the 8-OHG lesion and cleaves the N-glycosidic bond, removing the damaged base and creating an apurinic/apyrimidinic (AP) site.[13]

-

Incision: An AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the AP site, generating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.[13]

-

DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the gap with the correct nucleotide (guanine), and DNA ligase III seals the nick, restoring the integrity of the DNA strand.[13]

While the BER pathway is essential for maintaining genomic stability, recent evidence suggests that the repair process itself can have paradoxical consequences, particularly in the context of aging. The generation of single-strand break intermediates during BER can trigger cellular senescence, a state of irreversible cell cycle arrest.[4][12] Furthermore, the OGG1-8-oxoG complex can act as a signaling molecule, activating small GTPases like RAC1 and downstream pathways that can promote inflammation and senescence.[1]

8-Hydroxyguanine and Cellular Senescence

Cellular senescence is a fundamental aspect of aging, contributing to both age-related tissue dysfunction and tumor suppression. The accumulation of DNA damage, including 8-OHG, is a potent inducer of senescence. The persistent DNA damage response (DDR) triggered by unrepaired or inefficiently repaired 8-OHG lesions can lead to the activation of the p53 tumor suppressor protein.[3] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which enforces cell cycle arrest, a hallmark of senescence.[3]

The inefficient repair of 8-OHG at telomeres, the protective caps (B75204) at the ends of chromosomes, is particularly potent at inducing senescence.[4][12] The single-strand breaks generated during telomeric BER can impair telomere replication and stability, leading to telomere dysfunction and the initiation of the senescence program.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) by HPLC-ECD

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate 8-OHdG from other urinary components, followed by Electrochemical Detection (ECD) for sensitive and specific quantification.

Protocol:

-

Sample Preparation (Urine):

-

Collect first-morning urine samples in sterile containers.

-

Centrifuge at 1500 x g for 5 minutes to remove cellular debris.

-

Perform solid-phase extraction (SPE) to purify and concentrate the 8-OHdG.

-

-

HPLC Separation:

-

Use a reversed-phase C18 column.

-

Employ an isocratic mobile phase, for example, a mixture of methanol (B129727) and a suitable buffer.

-

-

Electrochemical Detection:

-

Set the electrochemical detector to an appropriate potential for the oxidation of 8-OHdG.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 8-OHdG.

-

Calculate the concentration of 8-OHdG in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[15][16]

-

Quantification of 8-OHdG by LC-MS/MS

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of 8-OHdG in biological matrices.

Protocol:

-

Sample Preparation (Urine):

-

Add an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG) to the urine sample.

-

Perform solid-phase extraction (SPE) on a 96-well plate for high-throughput sample cleanup.[17]

-

-

LC Separation:

-

Utilize a reversed-phase C18 column with a rapid isocratic flow of a methanol/water mobile phase.[17]

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for 8-OHdG (e.g., m/z 284 → 168) and the internal standard.[17]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of 8-OHdG in the samples from the calibration curve.

-

8-OHdG Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This competitive immunoassay utilizes a monoclonal antibody specific for 8-OHdG to quantify its concentration in various biological samples.

Protocol:

-

Plate Coating: A microtiter plate is pre-coated with 8-OHdG.

-

Competitive Binding: Samples or standards are added to the wells along with a primary antibody specific for 8-OHdG. During incubation, the 8-OHdG in the sample competes with the plate-bound 8-OHdG for binding to the antibody.[18]

-

Washing: The plate is washed to remove unbound antibody and sample components.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.[18][19]

Measurement of 8-Oxoguanine DNA Glycosylase 1 (OGG1) Activity

Principle: This assay measures the ability of OGG1 in a cell or tissue extract to recognize and cleave a synthetic DNA substrate containing an 8-oxoG lesion.

Protocol:

-

Substrate: A short, double-stranded DNA oligonucleotide containing a single 8-oxoG residue is used. One strand is labeled, for example, with a fluorescent tag or biotin.

-

Reaction: The labeled substrate is incubated with a cell or tissue lysate containing OGG1.

-

Cleavage: OGG1 recognizes and cleaves the 8-oxoG, resulting in a shorter, labeled DNA fragment.

-

Detection and Quantification:

-

Fluorescent Assay: The increase in fluorescence upon cleavage of a quenched fluorescent substrate can be measured in real-time.[20]

-

Biotin-labeled Assay: The biotinylated cleavage product can be detected via chemiluminescence after separation by gel electrophoresis and transfer to a membrane.[21]

-

The activity of OGG1 is proportional to the amount of cleavage product generated over time.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to 8-OHG in aging.

References

- 1. The roles of base excision repair enzyme OGG1 in gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OGG1 and MUTYH repair activities promote telomeric 8-oxoguanine induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial DNA Oxidative Damage and Repair in Aging and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of aging on mitochondrial and nuclear DNA oxidative damage in the heart and brain throughout the life-span of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of aging on mitochondrial and nuclear DNA oxidative damage in the heart and brain throughout the life-span of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-OHdG in cerebrospinal fluid as a marker of oxidative stress in various neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Base excision repair - Wikipedia [en.wikipedia.org]

- 15. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. High Sensitivity 8-Hydroxydeoxyguanosine (8-OHdG) ELISA Kit | NWLSS | Supplier [nwlifescience.com]

- 19. abcam.com [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxyguanine and its role in neurodegenerative diseases

An In-depth Technical Guide on the Role of Oxidative Damage in Neurodegenerative Diseases for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a well-established pathological hallmark in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). A key molecular lesion resulting from oxidative damage to nucleic acids is 8-hydroxyguanine (B145757) (8-OHG), also known as 8-oxoguanine. The accumulation of 8-OHG in both nuclear and mitochondrial DNA, as well as in RNA, serves as a critical biomarker of oxidative stress and is increasingly recognized as an active participant in the neurodegenerative cascade. This technical guide provides a comprehensive overview of the role of 8-OHG in neurodegeneration, detailing its formation, the cellular repair mechanisms, its quantification in biological samples, and its impact on crucial signaling pathways. This document is intended to be a resource for researchers and drug development professionals working to understand and target the mechanisms of oxidative stress in neurological disorders.

The Genesis of 8-Hydroxyguanine: A Marker of Oxidative Insult

8-Hydroxyguanine is a major product of oxidative DNA damage, formed by the reaction of reactive oxygen species (ROS) with guanine (B1146940) bases in nucleic acids.[1][2] Due to its low redox potential, guanine is the most susceptible of the four DNA bases to oxidation.[3] The formation of 8-OHG is a significant event as it can lead to G:C to T:A transversion mutations if not repaired, thereby compromising genomic integrity.[4][5] Beyond its mutagenic potential, the presence of 8-OHG is a widely accepted indicator of the overall oxidative stress burden within a cell or organism.[1]

Quantitative Levels of 8-Hydroxydeoxyguanosine (8-OHdG) in Neurodegenerative Diseases

Elevated levels of 8-OHdG, the deoxynucleoside form of 8-OHG, have been consistently reported in various biological samples from patients with neurodegenerative diseases and in corresponding animal models. These quantitative findings underscore the pervasive nature of oxidative stress in these conditions.

| Disease | Biological Sample | Patient/Model | 8-OHdG Concentration (Control) | 8-OHdG Concentration (Disease) | Fold Change / Significance | Reference |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Human | 41.3 ± 10.4% (% oxidized CoQ-10) | 78.2 ± 18.8% (% oxidized CoQ-10) | P < 0.0001 | [6] |

| Cerebrospinal Fluid (CSF) | Human | ~0.7 ng/mL | ~0.9 ng/mL | P = 0.022 (PD vs Control) | [7] | |

| Urine | Human | Not specified | Statistically significant increase | P-value < 0.05 | [8] | |

| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Human | 0.71 ± 0.29 ng/ml | 0.98 ± 0.41 ng/ml | P = 0.022 (PD non-demented) | [9][10] |

| Urine | Human | Not specified | Increased with disease stage | Correlation observed | [11] | |

| Substantia Nigra | Rat (6-OHDA model) | ~2.5 ng/mg protein | ~5.5 ng/mg protein | Significant increase | [12] | |

| Serum | Rat (6-OHDA model) | ~1.2 ng/mL | ~2.8 ng/mL | Significant increase | [12] | |

| Huntington's Disease | Plasma | Human | 19.5 ± 4.7 pg/ml | 19.3 ± 3.2 pg/ml | No significant difference | [1] |

| Leukocytes | Human | Lowest in controls | Highest in group closest to diagnosis | Significant increase with proximity to diagnosis | [4] | |

| Amyotrophic Lateral Sclerosis (ALS) | Cerebrospinal Fluid (CSF) | Human | Lower than ALS | Significantly elevated | P < 0.05 | [12][13] |

| Plasma | Human | Lower than ALS | Significantly elevated | P < 0.05 | [13] | |

| Urine | Human | Lower than ALS | Significantly elevated | P < 0.05 | [13][14] | |

| Motor Neurons (Spinal Cord) | Human | Low immunoreactivity | Strong immunoreactivity | Significantly elevated | [15] |

Experimental Protocols for 8-OHdG Quantification

Accurate measurement of 8-OHdG is critical for its use as a biomarker. The following are detailed methodologies for three common analytical techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and specific method for the quantification of 8-OHdG.[16][17][18]

Sample Preparation (Urine):

-

Collect urine samples and store at -80°C until analysis.

-

Thaw samples and centrifuge at 4°C to remove sediment.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to purify the sample and remove interfering substances.[16][18]

-

Elute the 8-OHdG from the cartridge and evaporate to dryness.

-

Reconstitute the sample in the HPLC mobile phase.

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential is set to an optimal voltage for the oxidation of 8-OHdG (e.g., +600 mV).[19]

Quantification:

-

Generate a standard curve using known concentrations of 8-OHdG.

-

Quantify the 8-OHdG in the sample by comparing its peak area to the standard curve.

-

Normalize the results to creatinine (B1669602) concentration to account for variations in urine dilution.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for analyzing a large number of samples.[6][8][11][20][21]

Protocol for a Competitive ELISA:

-

Plate Coating: An 8-OHdG-coated plate is provided in commercial kits.

-

Sample and Standard Incubation:

-

Add standards of known 8-OHdG concentrations and prepared biological samples (e.g., diluted urine, serum, or CSF) to the wells.

-

Add a primary antibody specific for 8-OHdG to each well.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C. During this time, free 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the primary antibody.

-

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound antibody and other sample components.

-

Secondary Antibody Incubation:

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.

-

Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

-

-

Washing: Repeat the washing step to remove the unbound secondary antibody.

-

Substrate Reaction:

-

Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to each well. The enzyme on the secondary antibody will catalyze a color change.

-

Incubate in the dark for a specified time (e.g., 15-30 minutes).

-

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the color development.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of 8-OHdG in the samples is inversely proportional to the absorbance and can be determined from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of 8-OHdG, particularly in complex matrices like brain tissue.[10][22][23]

Sample Preparation (Brain Tissue):

-

Homogenize the brain tissue in a suitable buffer.

-

Perform DNA extraction from the tissue homogenate.

-

Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Use solid-phase extraction (SPE) to purify the deoxynucleosides.

-

Evaporate the sample and reconstitute it in the LC mobile phase.

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of 8-OHdG and monitoring for specific product ions after fragmentation. This highly specific detection method minimizes interference from other molecules.

-

Quantification:

-

Use a stable isotope-labeled internal standard of 8-OHdG for accurate quantification.

-

Generate a standard curve by analyzing known concentrations of 8-OHdG.

-

Quantify 8-OHdG in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

Cellular Repair and Signaling Pathways Involving 8-Hydroxyguanine

The cellular response to 8-OHG is not limited to its removal. The lesion and its repair process can initiate signaling cascades that influence cellular fate.

The Base Excision Repair (BER) Pathway

The primary mechanism for removing 8-OHG from DNA is the Base Excision Repair (BER) pathway.[4][21] The key enzyme in this process is 8-oxoguanine DNA glycosylase 1 (OGG1).[14]

Figure 1: The Base Excision Repair (BER) pathway for 8-OHG.

OGG1-Mediated Signaling

Recent evidence suggests that OGG1's role extends beyond simple DNA repair. The OGG1-8-OHG interaction can initiate signaling cascades.

The excised 8-OHG base can bind to OGG1, and this complex can act as a guanine nucleotide exchange factor (GEF) for Ras small GTPases.[4][9][24] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.[1][4][9][25][26]

Figure 2: OGG1-8-OHG complex activating the Ras-MAPK pathway.

OGG1 can also influence the activity of the transcription factor NF-κB, a key regulator of inflammation.[7][24][27][28] The interaction of OGG1 with 8-OHG in promoter regions of genes can facilitate the recruitment of NF-κB, leading to the expression of pro-inflammatory genes.[7][27] This provides a direct link between oxidative DNA damage and neuroinflammation, a critical component of neurodegenerative diseases.

References

- 1. 8-Oxoguanine-mediated transcriptional mutagenesis causes Ras activation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]

- 6. cloud-clone.com [cloud-clone.com]

- 7. researchgate.net [researchgate.net]

- 8. fn-test.com [fn-test.com]

- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Clinical Perspective of Oxidative Stress in Sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased oxidative damage to DNA in ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative Stress Biomarkers in Sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]

- 22. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Innate inflammation induced by the 8-oxoguanine DNA glycosylase-1-KRAS-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 8-Oxoguanine-mediated transcriptional mutagenesis causes Ras activation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. Innate Inflammation Induced by the 8-Oxoguanine DNA Glycosylase-1-KRAS-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Role of 8-Hydroxyguanine in Cancer Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a well-established driver of carcinogenesis, primarily through the damage it inflicts upon cellular macromolecules, including DNA. Among the various forms of oxidative DNA damage, 7,8-dihydro-8-oxoguanine, commonly known as 8-hydroxyguanine (B145757) (8-OHG) or its deoxynucleoside form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is one of the most abundant and mutagenic lesions.[1][2][3] Its accumulation within the genome is a critical event that can initiate and promote the development of cancer. This technical guide provides an in-depth examination of the multifaceted involvement of 8-OHG in cancer, from its molecular mechanisms of mutagenesis to its application as a clinical biomarker and a target for novel therapeutic strategies. We detail the core signaling and repair pathways, present quantitative data on 8-OHG levels in various malignancies, and provide standardized protocols for its detection and quantification.

The Genesis and Mutagenic Nature of 8-Hydroxyguanine

Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[2] Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism or from exposure to exogenous agents like ionizing radiation and chemical carcinogens, attack the C8 position of guanine, leading to the formation of 8-OHG.[3][4]

The primary oncogenic threat of 8-OHG lies in its ambiguous base-pairing properties. During DNA replication, its syn conformation allows it to mispair with adenine (B156593) (A) instead of its usual partner, cytosine (C). If this mismatch is not corrected before the next round of replication, it results in a permanent G:C to T:A transversion mutation.[5][6][7] The accumulation of such mutations in critical proto-oncogenes or tumor suppressor genes is a foundational step in malignant transformation.[3]

Cellular Defense Mechanisms Against 8-OHG

To counteract the mutagenic threat of 8-OHG, cells have evolved sophisticated defense systems. These primarily involve the Base Excision Repair (BER) pathway for removing the lesion from DNA and enzymes that "sanitize" the nucleotide pool to prevent the incorporation of oxidized precursors.

The Base Excision Repair (BER) Pathway

The primary enzyme responsible for recognizing and removing 8-OHG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1).[6][8][9] OGG1 is a bifunctional glycosylase that excises the 8-OHG base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[10] It also possesses a lyase activity that incises the DNA backbone at the AP site.[10] The repair process is then completed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β (POLβ), and DNA ligase III.[11][12]

Nucleotide Pool Sanitization by MTH1

Oxidative damage also occurs in the free nucleotide pool, generating 8-oxo-dGTP.[3] If not neutralized, DNA polymerases can incorporate this oxidized precursor into newly synthesized DNA opposite adenine, leading to A:T to C:G transversions.[3] The enzyme MutT homolog 1 (MTH1), a Nudix pyrophosphatase, plays a crucial role in preventing this by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby "sanitizing" the nucleotide pool and preventing its incorporation into DNA.[13][14][15][16] Cancer cells, with their elevated ROS levels, often exhibit high MTH1 expression to cope with the increased oxidative stress, making MTH1 an attractive therapeutic target.[13][16]

8-OHG as a Clinical Biomarker

The steady-state level of 8-OHG in cellular DNA, or its excreted levels in urine, reflects the balance between oxidative damage and repair. Elevated levels of 8-OHG are widely considered a reliable biomarker of oxidative stress and have been consistently observed in various cancers.[1][8][17] Its measurement in tissue, blood, or urine can serve as a tool for risk assessment, early diagnosis, and prognosis.[1][5]

Quantitative Levels of 8-OHG in Cancer

Numerous studies have quantified 8-OHG levels across different tumor types, consistently showing an increase compared to corresponding normal tissues or healthy controls.

| Cancer Type | Sample Matrix | Finding | Fold Increase (approx.) vs. Control | Reference |

| Breast Cancer | Tumor Tissue | Malignant tissue had significantly higher 8-OHdG than normal tissue. | 9.8x | [18] |

| Breast Cancer | Serum | 8-OHdG concentrations were significantly increased in BC patients compared to healthy controls. | 6.1x | [19] |

| Hepatocellular Carcinoma | Tumor Tissue | 8-OHdG expression levels were significantly associated with poorer survival. | N/A | [20] |

| Colorectal Cancer | Urine | Elevated urinary 8-oxo-dG is associated with progression. | N/A | [21] |

| Gastric Cancer | Tumor Tissue | Oxidative DNA damage accumulates during gastric carcinogenesis. | N/A | [21] |

| Lung Cancer | Urine | Urinary 8-OHdG levels are a significant oxidative stress marker in lung cancer patients. | N/A | [21] |

| Prostate Cancer | Tumor Tissue | 8-OHG is more highly expressed in prostate cancer than in benign prostatic hyperplasia. | N/A | [21] |

| Ovarian Cancer | Leukocyte DNA | Higher 8-OHdG concentration in patients with serous ovarian cancer vs. controls. | N/A | [8][17] |

Table 1: Summary of elevated 8-OHG/8-OHdG levels in various human cancers.

Prognostic Significance of 8-OHG

A meta-analysis encompassing 21 studies and 2,121 patients found a significant association between elevated 8-OHdG expression and poor overall survival (OS) in patients with solid tumors (pooled Hazard Ratio [HR] 1.921).[5][22] This suggests that the level of oxidative DNA damage, as measured by 8-OHdG, can be a powerful independent predictor of patient outcomes.

| Cancer Type | Prognostic Association of High 8-OHdG | Key Finding (Multivariate Analysis) | Reference |

| Solid Tumors (General) | Poor Overall Survival | Pooled HR for OS: 1.921 (95% CI: 1.437–2.570) | [5][22] |

| Colorectal Cancer | Controversial (some studies show low 8-OHdG associated with poor prognosis) | Low 8-OHdG associated with poor Disease-Specific Survival (HR: 1.60) | [23] |

| Hepatocellular Carcinoma | Poor Post-operative Survival | Significantly associated with 3-year post-operative survival rate. | [20] |

| Serous Ovarian Carcinoma | Lower Overall and Progression-Free Survival | Associated with poorer outcomes. | [24] |